molecular formula C18H20FN3O B281871 N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide

N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide

Cat. No. B281871
M. Wt: 313.4 g/mol
InChI Key: NZQDWYCBOBMARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that has been gaining significant attention in the scientific research community. FP1 is a piperazine derivative that has been synthesized through various methods and has shown promising results in various research studies.

Mechanism of Action

N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It inhibits the reuptake of serotonin in the brain, leading to increased serotonin levels and improved mood. The activation of the 5-HT1A receptor also contributes to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase serotonin levels in the brain, leading to improved mood and decreased anxiety. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide. One potential direction is the development of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide analogs with improved selectivity and efficacy. Another direction is the study of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide in combination with other therapeutic agents for the treatment of various diseases. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can also be studied for its potential use as an imaging agent in PET scans.
Conclusion:
In conclusion, N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can lead to the development of new therapeutic agents and imaging agents for the treatment and diagnosis of various diseases.

Synthesis Methods

N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 1-(2-fluorophenyl)piperazine with 2-methylbenzoic acid in the presence of an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, which can be purified through column chromatography or recrystallization.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, depression, and anxiety. N-(2-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide has also been studied for its potential use as an imaging agent in positron emission tomography (PET) scans.

properties

Molecular Formula

C18H20FN3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H20FN3O/c1-14-6-2-5-9-17(14)21-10-12-22(13-11-21)18(23)20-16-8-4-3-7-15(16)19/h2-9H,10-13H2,1H3,(H,20,23)

InChI Key

NZQDWYCBOBMARP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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